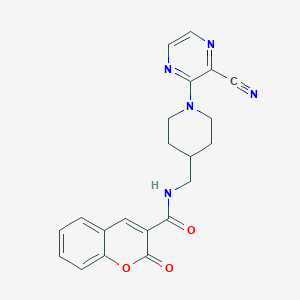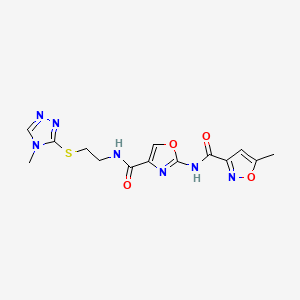![molecular formula C16H16N4O2 B2783537 N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide CAS No. 341967-04-2](/img/structure/B2783537.png)
N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide” is a compound that falls under the category of N-cyanoacetamides . These are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides, including “this compound”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a cyano group (C≡N), a carbonyl group (C=O), and a dimethylamino group (N(CH3)2) attached to a pyridine ring . The compound also contains an acetamide group (CH3CONH2) linked to a phenyl ring .Chemical Reactions Analysis
“this compound” can participate in a variety of chemical reactions due to the active hydrogen on C-2 of these compounds. This can take part in a variety of condensation and substitution reactions . For instance, the cyanoacetamide derivative was converted to 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide by the action of DMF-DMA in refluxing toluene .作用机制
N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide exerts its effects by binding to the ATP-binding site of kinases and preventing their activation. This leads to a decrease in downstream signaling events and ultimately alters cellular function. The compound has also been shown to have activity against G protein-coupled receptors, although the exact mechanism of action is not well understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cellular assays, the compound has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and FGFR3. In animal models, this compound has been shown to have anti-tumor activity in xenograft models of human cancer.
实验室实验的优点和局限性
One advantage of using N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide in lab experiments is its specificity for certain kinases and G protein-coupled receptors. This allows researchers to selectively inhibit these targets and study their function. However, one limitation of the compound is its potential for off-target effects, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research involving N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of specific kinases and G protein-coupled receptors. Another area of research is the use of this compound in combination with other therapeutic agents to enhance their efficacy. Finally, the compound may have potential as a therapeutic agent for the treatment of certain cancers and other diseases.
合成方法
The synthesis of N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide involves a series of chemical reactions that are both complex and time-consuming. The starting material for the synthesis is 4-hydroxyacetanilide, which is first converted to 4-nitroacetanilide. This compound is then reacted with 3-cyano-4-(dimethylamino)pyridine in the presence of a palladium catalyst to form the desired intermediate. The final step involves the addition of an acetyl group to the intermediate to yield this compound.
科学研究应用
N-(4-{[3-cyano-4-(dimethylamino)-2-pyridinyl]oxy}phenyl)acetamide has been used extensively in scientific research as a tool to study various biological processes. One area of research where this compound has been particularly useful is in the study of kinase signaling pathways. Kinases play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting specific kinases with this compound, researchers can gain insight into the function of these proteins in normal and disease states.
属性
IUPAC Name |
N-[4-[3-cyano-4-(dimethylamino)pyridin-2-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11(21)19-12-4-6-13(7-5-12)22-16-14(10-17)15(20(2)3)8-9-18-16/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLSHTKHZRBSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2783460.png)
![2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2783462.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2783463.png)
![N-(benzo[d]thiazol-5-yl)-3-methylbenzamide](/img/structure/B2783464.png)


![2-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783468.png)

![2-[(3-Fluorophenyl)methyl]oxirane](/img/structure/B2783473.png)

![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-7H-purine](/img/structure/B2783476.png)